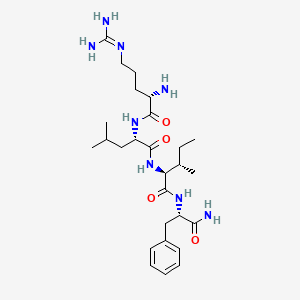![molecular formula C8H11O4P B14242345 [4-(2-Hydroxyethyl)phenyl]phosphonic acid CAS No. 246167-08-8](/img/structure/B14242345.png)
[4-(2-Hydroxyethyl)phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxyethyl)phenyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. This compound has the molecular formula C8H11O4P and a molecular weight of 202.14 g/mol
Preparation Methods
The synthesis of [4-(2-Hydroxyethyl)phenyl]phosphonic acid can be achieved through several routes. One common method involves the reaction of 4-bromophenethyl alcohol with triethyl phosphite, followed by hydrolysis to yield the desired product . Another approach includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure, involving bromotrimethylsilane followed by methanolysis . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
[4-(2-Hydroxyethyl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(2-Hydroxyethyl)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar compounds to [4-(2-Hydroxyethyl)phenyl]phosphonic acid include:
[4-(2-Hydroxyethyl)phenyl]phosphate: Differing by the presence of a phosphate group instead of a phosphonic acid group.
[4-(2-Hydroxyethyl)phenyl]phosphonate: Featuring a phosphonate group.
[4-(2-Hydroxyethyl)phenyl]phosphine: Containing a phosphine group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and interactions.
Properties
CAS No. |
246167-08-8 |
|---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI Key |
PACYVQCBEYQAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
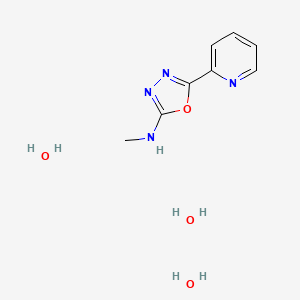

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
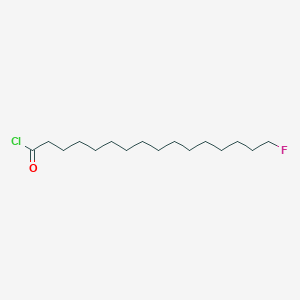
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)

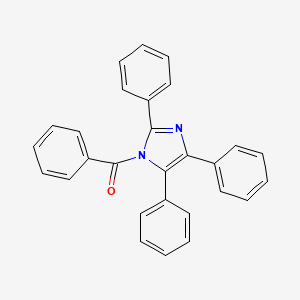
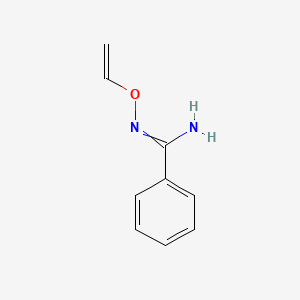
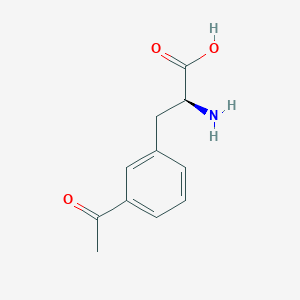
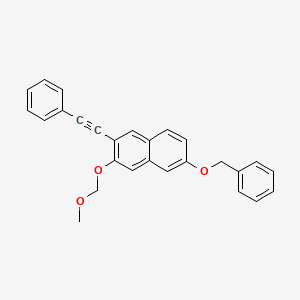
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
